3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide, also known as GNE-781, is a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A-binding protein (p300). [, ] These proteins play a crucial role in regulating gene expression by modulating chromatin structure and interacting with transcription factors. [] GNE-781 has been primarily investigated as a potential therapeutic agent for oncology, particularly in cancers driven by c-Myc oncogenic activity. [, ]
GNE-781 selectively binds to the bromodomains of CBP and p300, inhibiting their interaction with acetylated lysine residues on histones and other proteins. [, ] This disruption of CBP/p300 bromodomain activity interferes with their ability to regulate gene transcription. [] By inhibiting CBP/p300, GNE-781 impacts various cellular processes, including cell differentiation and proliferation. []
Oncology: GNE-781 has shown promise as a potential therapeutic agent for various cancers. Its primary focus has been on cancers driven by c-Myc oncogenic activity. [, ] Specifically, it has been investigated in:
Immunomodulation: The observed downregulation of Foxp3 transcript levels by GNE-781 suggests potential applications in modulating immune responses, potentially impacting autoimmune diseases or other conditions where immune regulation is crucial. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2